molecular formula C16H23BrOSi B14186637 ({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane CAS No. 917837-21-9

({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane

Cat. No.: B14186637
CAS No.: 917837-21-9
M. Wt: 339.34 g/mol
InChI Key: COAVISXLEKMAAQ-UHFFFAOYSA-N
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Description

The compound ({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane is an organosilicon compound characterized by the presence of a bromophenyl group attached to a cyclohexene ring, which is further connected to a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane typically involves the following steps:

    Formation of the Bromophenyl Group: The initial step involves the bromination of a phenyl group to introduce the bromine atom.

    Cyclohexene Ring Formation: The bromophenyl group is then reacted with a suitable cyclohexene precursor under specific conditions to form the cyclohexene ring.

    Attachment of the Trimethylsilane Group:

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes:

    Reactor Setup: Using reactors equipped with temperature and pressure control systems.

    Purification: Employing techniques such as distillation or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Products may include ketones or alcohols.

    Reduction: Products may include dehalogenated compounds or reduced functional groups.

    Substitution: Products may include compounds with new functional groups replacing the bromine atom.

Scientific Research Applications

({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane: has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane involves its interaction with specific molecular targets. The bromophenyl group can participate in various chemical reactions, while the trimethylsilane group can influence the compound’s reactivity and stability. The cyclohexene ring provides structural rigidity and can affect the compound’s overall behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

  • **({6-[(2-Chlorophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane)
  • **({6-[(2-Fluorophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane)
  • **({6-[(2-Iodophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane)

Uniqueness

({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane: is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to similar compounds with different halogen atoms. The bromine atom’s size and electronegativity can lead to distinct chemical behaviors and applications.

Properties

CAS No.

917837-21-9

Molecular Formula

C16H23BrOSi

Molecular Weight

339.34 g/mol

IUPAC Name

[6-[(2-bromophenyl)methyl]cyclohexen-1-yl]oxy-trimethylsilane

InChI

InChI=1S/C16H23BrOSi/c1-19(2,3)18-16-11-7-5-9-14(16)12-13-8-4-6-10-15(13)17/h4,6,8,10-11,14H,5,7,9,12H2,1-3H3

InChI Key

COAVISXLEKMAAQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CCCCC1CC2=CC=CC=C2Br

Origin of Product

United States

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